molecular formula C24H26FN3O4 B4229645 1-(4-ethoxyphenyl)-3-{[1-(4-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione

1-(4-ethoxyphenyl)-3-{[1-(4-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione

Cat. No.: B4229645
M. Wt: 439.5 g/mol
InChI Key: ODEGUFVMNIDHPZ-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-{[1-(4-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorobenzoyl group, and a piperidinyl group attached to a pyrrolidinedione core. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-{[1-(4-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-ethoxyphenylamine: This involves the reaction of 4-ethoxyaniline with suitable reagents under controlled conditions.

    Formation of 4-fluorobenzoyl chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride.

    Coupling Reaction: The 4-ethoxyphenylamine is then coupled with 4-fluorobenzoyl chloride in the presence of a base to form the intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization with a suitable reagent to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-quality reagents, precise control of reaction conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-{[1-(4-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-ethoxyphenyl)-3-{[1-(4-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-{[1-(4-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzoyl-2-(4-fluorobenzoyl)hydrazine
  • N-acetyl-N’-(4-fluorobenzoyl)-1,4-phenylenediamine

Uniqueness

1-(4-ethoxyphenyl)-3-{[1-(4-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[[1-(4-fluorobenzoyl)piperidin-4-yl]amino]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O4/c1-2-32-20-9-7-19(8-10-20)28-22(29)15-21(24(28)31)26-18-11-13-27(14-12-18)23(30)16-3-5-17(25)6-4-16/h3-10,18,21,26H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEGUFVMNIDHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-ethoxyphenyl)-3-{[1-(4-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione
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1-(4-ethoxyphenyl)-3-{[1-(4-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione
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1-(4-ethoxyphenyl)-3-{[1-(4-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione
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1-(4-ethoxyphenyl)-3-{[1-(4-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione
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1-(4-ethoxyphenyl)-3-{[1-(4-fluorobenzoyl)piperidin-4-yl]amino}pyrrolidine-2,5-dione

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